N-(3-chloropyridin-2-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(3-chloropyridin-2-yl)-9H-xanthene-9-carboxamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a xanthene core, which is known for its fluorescent properties, and a chloropyridinyl group, which can contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropyridin-2-yl)-9H-xanthene-9-carboxamide typically involves the reaction of 3-chloropyridine-2-amine with 9H-xanthene-9-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloropyridin-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amide derivatives.
Scientific Research Applications
N-(3-chloropyridin-2-yl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its xanthene core.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-(3-chloropyridin-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The chloropyridinyl group can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The xanthene core may also contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides
- N-(3-chloropyridin-2-yl)pivalamide
- 3-bromo-1-(3-chloropyridin-2-yl)-N-(2,5-dichlorophenyl)-1H-pyrazole-5-carboxamide
Uniqueness
N-(3-chloropyridin-2-yl)-9H-xanthene-9-carboxamide stands out due to its unique combination of a xanthene core and a chloropyridinyl group. This combination imparts both fluorescent properties and potential biological activity, making it a versatile compound for various applications. Its structural uniqueness also allows for specific interactions with molecular targets, which can be advantageous in research and industrial applications .
Properties
IUPAC Name |
N-(3-chloropyridin-2-yl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c20-14-8-5-11-21-18(14)22-19(23)17-12-6-1-3-9-15(12)24-16-10-4-2-7-13(16)17/h1-11,17H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBTUXJKWPQGIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(C=CC=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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